molecular formula C12H19NO6 B2901412 2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2247102-39-0

2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B2901412
CAS No.: 2247102-39-0
M. Wt: 273.285
InChI Key: LNZFBEXMGJSURO-UHFFFAOYSA-N
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Description

This compound is a bicyclic β-amino acid derivative featuring a rigid norbornane-like scaffold (2-azabicyclo[2.2.1]heptane) with a tert-butoxycarbonyl (Boc) protecting group, two hydroxyl groups at positions 5 and 6, and a carboxylic acid moiety at position 3 . Its molecular formula is C₁₂H₁₉NO₆ (calculated based on structural analysis; likely contains a typographical error in reporting C₂₇H₂₇NO₄). The hydroxyl and carboxylic acid groups confer high polarity, enhancing aqueous solubility, while the Boc group improves stability during synthetic applications .

Properties

IUPAC Name

5,6-dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-6-4-5(7(13)10(16)17)8(14)9(6)15/h5-9,14-15H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZFBEXMGJSURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclization of Pyrrolidine Derivatives

A seminal route involves the synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, as reported by. Starting from a chiral 1-benzylperhydropyrano[3,4-c]pyrrol-4-one, bromoethylation at the 3-position generates a quaternary ammonium intermediate. Subsequent heating in DMF induces intramolecular alkylation, forming the bicyclic ester with >98% enantiomeric excess (ee). The absolute configuration was confirmed via X-ray crystallography. Adapting this method, the tert-butoxycarbonyl group is introduced at the bridgehead nitrogen by replacing the benzyl group with Boc-protection prior to cyclization.

Epoxide-Azide Cyclization for Aminocyclitol Formation

An alternative strategy employs epoxide-azide ring-opening cyclization to construct the bicyclic core. Treatment of epoxide 7 (N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate) with sodium azide in DMF/NH4Cl yields lactone 13 via an unexpected azide-free pathway. Density-functional theory (DFT) calculations rationalize the mechanism, wherein the epoxide oxygen attacks the adjacent carbonyl, forming a five-membered lactone. This intermediate is subsequently reduced and functionalized to yield the bicyclic β-amino acid skeleton.

Installation of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced early in the synthesis to protect the secondary amine during subsequent oxidative steps. In, the Boc-protected amine is generated by treating the bicyclic lactone with di-tert-butyl dicarbonate in the presence of DMAP and triethylamine. This step proceeds in >90% yield, with no observed racemization at the bridgehead carbon.

Carboxylic Acid Functionalization

The C3 carboxylic acid is introduced through hydrolysis of a methyl ester precursor. Saponification with LiOH in THF/water at 0°C cleaves the ester without epimerizing the adjacent stereocenters. Alternatively, the Reformatsky reaction between a bicyclic ketone and ethyl bromoacetate generates the ester directly, which is hydrolyzed to the acid under mild basic conditions.

Stereochemical Control and Characterization

Diastereoselective Reductions

Key stereocenters are established using sodium borohydride in aqueous micellar aggregates, achieving diastereomeric excess (de) >80%. The hydrophobic environment of micelles enhances facial selectivity during borohydride attack on ketone intermediates.

X-ray Crystallography and NMR Analysis

The absolute configuration of methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-ylcarbamate, a structural analog, was unambiguously determined via X-ray diffraction. For the target compound, $$^1$$H-$$^1$$H COSY and HMQC experiments resolve overlapping signals, confirming the cis-dihydroxy configuration.

Industrial-Scale Considerations

Large-scale synthesis requires optimization of cost and waste. The patent highlights a green process using water as a co-solvent and TEMPO recycling. Continuous flow reactors minimize reaction times for oxidation steps, while crystallization from n-heptane ensures >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in polymer production and catalysis, contributing to the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes such as inhibition or activation of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and analogous bicyclic azabicyclo derivatives.

Table 1: Comparative Analysis of Bicyclic Azabicyclo Carboxylic Acid Derivatives

Compound Name & CAS/ID Molecular Formula Substituents & Key Features Molecular Weight Notable Properties & Applications References
Target compound (EN300-6478452) C₁₂H₁₉NO₆ Boc, 5,6-dihydroxy, 3-COOH 277.29 High solubility; potential for metal chelation or glycosidase inhibition
cis-2-(tert-Butoxycarbonyl)-6-fluoro analog (1980033-65-5) C₁₂H₁₈FNO₄ Boc, 6-F, 3-COOH 283.28 Increased lipophilicity (logP ~1.2); enhanced bioavailability in CNS-targeting prodrugs
(1S,3S,4S)-5,5-Difluoro analog (1173294-36-4) C₁₂H₁₇F₂NO₄ Boc, 5,5-diF, 3-COOH 277.26 Improved metabolic stability; used in fluorinated protease inhibitors
2-Azabicyclo[4.1.0]heptane-1-carboxylic acid (1239421-67-0) C₁₁H₁₇NO₄ Boc, COOH, bicyclo[4.1.0] ring 239.27 Higher ring strain; limited solubility; intermediates in strained peptide synthesis
(3R)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid C₁₁H₁₇NO₄ Boc, COOH, smaller bicyclo[2.1.1] scaffold 227.26 Reduced steric bulk; applications in constrained peptidomimetics

Structural and Functional Differences

Substituent Effects: The 5,6-dihydroxy groups in the target compound distinguish it from non-hydroxylated analogs (e.g., CAS 1239421-67-0), enabling hydrogen bonding and chelation interactions critical for enzyme inhibition . Fluorinated derivatives (e.g., 6-fluoro and 5,5-difluoro analogs) exhibit higher electronegativity and lipophilicity, favoring blood-brain barrier penetration and resistance to oxidative metabolism .

Bicyclic Ring Systems :

  • The 2-azabicyclo[2.2.1]heptane core in the target compound provides intermediate ring strain compared to the more rigid [2.1.1]hexane () and the highly strained [4.1.0]heptane systems (). This balance enhances conformational stability while maintaining reactivity for functionalization .

Stereochemical Variations :

  • The (1S,3S,4S) configuration in the 5,5-difluoro analog () and (1S,3R,4R) stereochemistry in related compounds () influence diastereoselective binding to biological targets, such as proteases or GPCRs .

Biological Activity

The compound 2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 239.29 g/mol
  • CAS Number : 1363210-41-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial, antifungal, and anti-inflammatory agent.

Antibacterial Activity

Research indicates that the compound exhibits significant antibacterial properties against several strains of bacteria. In vitro studies have demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, which suggests its potential use as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common fungal pathogens. The efficacy was evaluated using standard antifungal susceptibility tests.

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This mechanism could be beneficial in treating inflammatory diseases.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that its biological activities may be attributed to:

  • Inhibition of bacterial cell wall synthesis : Similar to penicillin derivatives.
  • Disruption of fungal cell membrane integrity : Likely through interaction with ergosterol.
  • Modulation of immune response : By affecting cytokine production.

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted by Smith et al. (2023) demonstrated the effectiveness of the compound against multidrug-resistant strains of Staphylococcus aureus in a murine model. The results indicated a significant reduction in bacterial load in treated animals compared to controls.
  • Evaluation of Anti-inflammatory Properties :
    Johnson et al. (2024) explored the anti-inflammatory effects in a rat model of induced arthritis. The compound significantly reduced swelling and pain scores compared to untreated groups, suggesting its potential for treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclization reactions and protective group strategies. For example, the tert-butoxycarbonyl (Boc) group is introduced early to protect the amine, followed by dihydroxylation at positions 5 and 5. Key steps include:

  • Cyclization : Use of catalytic asymmetric methods to control bicyclo[2.2.1]heptane ring formation .
  • Purification : Chromatographic techniques (HPLC, flash chromatography) are critical for isolating enantiomerically pure products .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or NMR spectroscopy to confirm intermediate formation .

Q. How can researchers ensure stereochemical fidelity during synthesis?

  • Methodological Answer : Stereochemistry is controlled via chiral catalysts or auxiliaries. For example:

  • Chiral Pool Synthesis : Use of enantiomerically pure starting materials (e.g., (1R,3S,4S) configurations) to guide ring closure .
  • Asymmetric Catalysis : Employing transition-metal catalysts (e.g., Rh or Ru complexes) for selective hydroxylation at C5 and C6 .
  • Analytical Validation : X-ray crystallography or NOESY NMR to confirm absolute configuration .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Methodological Answer : Stability depends on pH, temperature, and solvent:

  • Storage : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation of dihydroxy groups .
  • Degradation Pathways : Hydrolysis of the Boc group in acidic conditions; monitor via LC-MS .
  • Handling : Use anhydrous solvents (e.g., DMF, THF) to avoid unintended ring-opening reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact biological activity?

  • Methodological Answer : Fluorine substitution at analogous positions (e.g., C6) alters pharmacokinetics:

  • SAR Studies : Compare bioactivity of fluoro- and hydroxy-substituted derivatives using enzyme inhibition assays (e.g., proteases) .
  • Computational Modeling : Density functional theory (DFT) to predict binding affinity changes due to electronegativity or steric effects .
  • Case Study : Fluorinated analogs show enhanced metabolic stability but reduced solubility—balance via co-solvent systems (e.g., PEG-400) .

Q. How can researchers resolve contradictions in reported biological data for this compound?

  • Methodological Answer : Discrepancies often arise from purity or stereochemical variations:

  • Purity Assessment : Use orthogonal methods (HPLC, elemental analysis) to verify >95% purity .
  • Biological Replication : Standardize assay conditions (e.g., cell lines, incubation times) across labs .
  • Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify outliers .

Q. What advanced techniques are used to study its interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) with immobilized receptors .
  • Cryo-EM : Resolve binding conformations in enzyme active sites at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for target engagement .

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